2-Naphthalenesulfonic acid, 7,7'-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulfonyl)phenyl)azo)-, disodium salt
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Overview
Description
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and azo groups, which contribute to its stability and color characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) involves several steps:
Diazotization: The process begins with the diazotization of aniline derivatives. This involves treating aniline with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with naphthol derivatives to form azo compounds. This step is crucial for introducing the azo groups into the structure.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonate groups, enhancing the compound’s solubility in water.
Final Assembly: The final step involves the coupling of the sulfonated azo compound with other aromatic compounds to form the complete structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required.
Chemical Reactions Analysis
Types of Reactions
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions for substitution reactions typically involve strong acids or bases, depending on the desired functional group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The azo groups can participate in redox reactions, leading to the formation of different colored species. The sulfonate groups enhance the compound’s solubility, allowing it to interact with various substrates effectively.
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[[[[5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl]amino]carbonyl]amino]naphthalene-2-sulphonate
- Disodium 7,7’-(carbonyldiimino)bis[4-hydroxy-3-(phenylazo)naphthalene-2-sulphonate]
Uniqueness
Disodium 7,7’-(azobis(4,1-phenylenecarbonylimino))bis(4-hydroxy-3-((2-hydroxy-5-(methylsulphonyl)phenyl)azo)naphthalene-2-sulphonate) is unique due to its specific combination of azo groups and sulfonate groups, which provide distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring stable, water-soluble dyes.
Properties
CAS No. |
70210-36-5 |
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Molecular Formula |
C48H34N8Na2O16S4 |
Molecular Weight |
1153.1 g/mol |
IUPAC Name |
disodium;3-hydroxy-7-[[4-[[4-[[6-hydroxy-7-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-8-sulfonatonaphthalen-2-yl]carbamoyl]phenyl]diazenyl]benzoyl]amino]-2-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C48H36N8O16S4.2Na/c1-73(63,64)33-15-17-39(57)37(23-33)53-55-43-41(59)19-27-7-13-31(21-35(27)45(43)75(67,68)69)49-47(61)25-3-9-29(10-4-25)51-52-30-11-5-26(6-12-30)48(62)50-32-14-8-28-20-42(60)44(46(36(28)22-32)76(70,71)72)56-54-38-24-34(74(2,65)66)16-18-40(38)58;;/h3-24,57-60H,1-2H3,(H,49,61)(H,50,62)(H,67,68,69)(H,70,71,72);;/q;2*+1/p-2 |
InChI Key |
KEPAGNGYQPBYLN-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)N=NC2=C(C=C3C=CC(=CC3=C2S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)C(=O)NC6=CC7=C(C(=C(C=C7C=C6)O)N=NC8=C(C=CC(=C8)S(=O)(=O)C)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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